ドリメンチン B

概要

説明

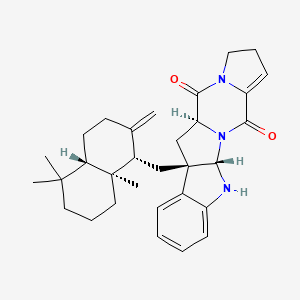

ドリメンチンBは、放線菌から最初に単離されたテルペン化ジケトピペラジン化合物です。 NS-1マウスβリンパ球ミエローマ細胞の増殖を特異的に阻害する抗がん特性で知られています 。 ドリメンチンBの分子式はC₃₁H₃₉N₃O₂であり、分子量は485.66 g/molです .

科学的研究の応用

Antibacterial Activity

Drimentine B exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting cellular functions.

Table 1: Antibacterial Efficacy of Drimentine B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data indicates that Drimentine B is effective against various pathogenic bacteria, with varying MIC values depending on the strain .

Antifungal Properties

In addition to its antibacterial effects, Drimentine B has demonstrated antifungal activity against several fungal species. This includes efficacy against common pathogens such as Candida albicans.

Table 2: Antifungal Activity of Drimentine B

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings suggest that Drimentine B could be a potential therapeutic agent for fungal infections .

Antiparasitic Effects

Drimentine B exhibits anthelmintic properties, demonstrating effectiveness against various endoparasites and ectoparasites. This is particularly relevant in veterinary medicine, where parasitic infections can lead to significant economic losses in livestock.

Table 3: Antiparasitic Efficacy of Drimentine B

| Parasite Type | Effectiveness |

|---|---|

| Nematodes | Effective at concentrations ≥ 50 µg/mL |

| Cestodes | Effective at concentrations ≥ 100 µg/mL |

The compound shows promise in treating parasitic infections in both animals and humans .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Drimentine B. It has been shown to inhibit the proliferation of certain cancer cell lines, including murine lymphocyte myeloma cells.

Case Study: Anticancer Activity

In vitro studies indicated that Drimentine B inhibited the proliferation of NS-1 murine lymphocyte myeloma cells by 41% and 59% at concentrations of 50 µg/mL and 100 µg/mL, respectively. This suggests a dose-dependent response which could be further explored for therapeutic applications in oncology .

作用機序

ドリメンチンBの正確な作用機序は完全に解明されていません。 特定の細胞経路を阻害することにより、NS-1マウスβリンパ球ミエローマ細胞の増殖を阻害することが知られています。 この化合物は、細胞分裂と成長に関与する重要な酵素とタンパク質を標的にする可能性があります .

類似の化合物:

ドリメンチンC: ドリメンチンBと比較して、追加の二重結合を持つ類似の構造です。

ドリメンチンF: ジケトピペラジン環にメチル化アミンが含まれています。

ドリメンチンG: ドリメンチンFに似ていますが、メチル化パターンが異なります

ドリメンチンBの独自性: ドリメンチンBは、強力な抗がん活性に寄与する、その特定のテルペン化ジケトピペラジン構造により独自です。 特定のがん細胞の増殖を阻害する能力は、他の同様の化合物とは異なります .

生化学分析

Cellular Effects

Drimentine B has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

合成経路と反応条件: ドリメンチンBは、ジケトピペラジン環の形成とそれに続くテルペン化を含む一連の化学反応によって合成できます。 このプロセスには通常、特定のシクロジペプチドシンターゼ(CDPS)とプレニルトランスフェラーゼを使用して所望の構造を形成することが含まれます .

工業生産方法: ドリメンチンBの工業生産には、化合物を生成できる放線菌を培養することが含まれます。 細菌は制御された条件下で培養され、化合物は培養培地から抽出および精製されます .

化学反応の分析

反応の種類: ドリメンチンBは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

置換: 1つの原子または原子群を別の原子または原子群で置き換えます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は水素化誘導体をもたらす可能性があります .

4. 科学研究の応用

ドリメンチンBは、以下を含む幅広い科学研究の応用を持っています。

化学: テルペン化ジケトピペラジンの研究のためのモデル化合物として使用されます。

生物学: 細胞増殖とアポトーシスへの影響について研究されています。

医学: 抗がん剤としての可能性について調査されています。

類似化合物との比較

Drimentine C: Similar structure with an additional double bond compared to Drimentine B.

Drimentine F: Contains a methylated amine in the diketopiperazine ring.

Drimentine G: Similar to Drimentine F but with different methylation patterns

Uniqueness of Drimentine B: Drimentine B is unique due to its specific terpenylated diketopiperazine structure, which contributes to its potent anticancer activity. Its ability to inhibit the proliferation of specific cancer cells sets it apart from other similar compounds .

生物活性

Drimentine B is a member of the drimentine class, which are terpenylated diketopiperazine alkaloids primarily isolated from Actinomycete bacteria. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of Drimentine B, supported by relevant research findings, data tables, and case studies.

Drimentine B's structure consists of a diketopiperazine core with terpenoid modifications. The unique structural features contribute to its biological activities. Studies have shown that Drimentine B exhibits significant inhibition against various cancer cell lines, including NSCLC (non-small cell lung cancer) cells, by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

- Anticancer Activity

- Antibacterial Activity

- Antifungal Activity

- Anthelmintic Activity

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of Drimentine B on NSCLC cell lines. The results indicated that treatment with Drimentine B led to:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells post-treatment.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) following treatment with Drimentine B.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 50 | 40 | 50 |

| 100 | 15 | 80 |

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of Drimentine B:

- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli, it was 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

特性

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?

A2: While the study specifically focuses on Drimentine B, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。